{4-[(Naphthalen-1-yloxy)methyl]phenyl}(pyrrolidin-1-yl)methanone
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Overview
Description
{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is a complex organic compound with the molecular formula C22H21NO2 It is known for its unique structure, which includes a naphthyloxy group, a phenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyloxy Intermediate: The reaction begins with the preparation of the naphthyloxy intermediate through the reaction of naphthol with an appropriate alkylating agent.
Coupling with Phenyl Group: The naphthyloxy intermediate is then coupled with a phenyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of Pyrrolidinyl Group:
Industrial Production Methods
Industrial production of {4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE: This compound has a similar structure but with a different position of the naphthyloxy group.
1-[4-(1-PYRROLIDINYL)-2-BUTYNYL]PYRROLIDINE: Another compound with a pyrrolidinyl group but different overall structure.
Uniqueness
{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-(naphthalen-1-yloxymethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H21NO2/c24-22(23-14-3-4-15-23)19-12-10-17(11-13-19)16-25-21-9-5-7-18-6-1-2-8-20(18)21/h1-2,5-13H,3-4,14-16H2 |
InChI Key |
NTUXGYBAEZZFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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